molecular formula C10H11BrO2Zn B14887671 (4-(2-Methyl-1,3-dioxolan-2-yl)phenyl)Zinc bromide

(4-(2-Methyl-1,3-dioxolan-2-yl)phenyl)Zinc bromide

Cat. No.: B14887671
M. Wt: 308.5 g/mol
InChI Key: UPJGLMVFCGYYSM-UHFFFAOYSA-M
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Description

(4-(2-methyl-1,3-dioxolan-2-yl)phenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound. Organozinc compounds are widely used in organic synthesis due to their reactivity and selectivity. This particular compound features a phenyl ring substituted with a 2-methyl-1,3-dioxolane moiety, bonded to a zinc bromide group. The solvent, THF, is a common choice for organometallic reactions due to its ability to stabilize reactive intermediates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-methyl-1,3-dioxolan-2-yl)phenyl)zinc bromide typically involves the reaction of a halogenated precursor with zinc in the presence of a suitable solvent. One common method is the reaction of 4-bromo-2-methyl-1,3-dioxolane with zinc powder in THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors with precise control over temperature, pressure, and inert atmosphere conditions. The purity of reagents and solvents is crucial to ensure high yield and quality of the final product. The reaction mixture is typically filtered to remove any unreacted zinc and by-products, followed by purification steps such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

(4-(2-methyl-1,3-dioxolan-2-yl)phenyl)zinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide group is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds with organic halides or pseudohalides.

    Oxidation and Reduction: While less common, it can undergo oxidation or reduction under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles include alkyl halides, aryl halides, and pseudohalides.

    Catalysts: Palladium or nickel catalysts are often used in coupling reactions.

    Solvents: THF is the preferred solvent, but other ethers or polar aprotic solvents can also be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Negishi coupling reaction with an aryl halide, the major product would be a biaryl compound.

Scientific Research Applications

Chemistry

In chemistry, (4-(2-methyl-1,3-dioxolan-2-yl)phenyl)zinc bromide is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. It is valuable in the synthesis of complex molecules, including pharmaceuticals and natural products.

Biology and Medicine

While direct applications in biology and medicine are less common, the compound can be used in the synthesis of biologically active molecules. Its role in forming carbon-carbon bonds makes it a useful tool in medicinal chemistry for the development of new drugs.

Industry

In the industrial sector, this compound is used in the production of fine chemicals and advanced materials. Its ability to form stable carbon-carbon bonds is leveraged in the synthesis of polymers, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of (4-(2-methyl-1,3-dioxolan-2-yl)phenyl)zinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with a palladium or nickel catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

    (4-bromophenyl)zinc bromide: Similar structure but lacks the 2-methyl-1,3-dioxolane moiety.

    (4-(2-methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide: A Grignard reagent with similar reactivity but different metal center.

    (4-(2-methyl-1,3-dioxolan-2-yl)phenyl)lithium: Another organometallic compound with lithium instead of zinc.

Uniqueness

The presence of the 2-methyl-1,3-dioxolane moiety in (4-(2-methyl-1,3-dioxolan-2-yl)phenyl)zinc bromide provides unique reactivity and selectivity compared to other organozinc compounds. This structural feature can influence the compound’s stability, solubility, and reactivity in various chemical reactions.

Properties

Molecular Formula

C10H11BrO2Zn

Molecular Weight

308.5 g/mol

IUPAC Name

bromozinc(1+);2-methyl-2-phenyl-1,3-dioxolane

InChI

InChI=1S/C10H11O2.BrH.Zn/c1-10(11-7-8-12-10)9-5-3-2-4-6-9;;/h3-6H,7-8H2,1H3;1H;/q-1;;+2/p-1

InChI Key

UPJGLMVFCGYYSM-UHFFFAOYSA-M

Canonical SMILES

CC1(OCCO1)C2=CC=[C-]C=C2.[Zn+]Br

Origin of Product

United States

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